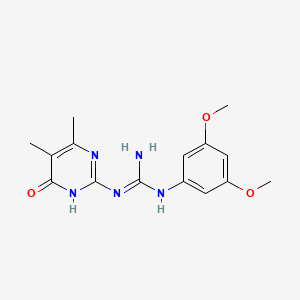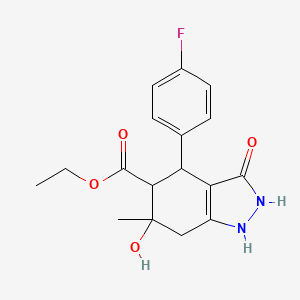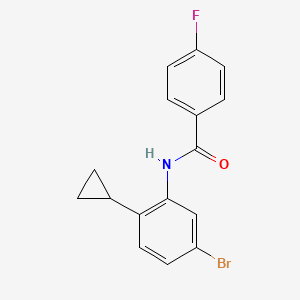
1-(3,5-Dimethoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dimethoxyphenyl group and a dimethyl-oxo-dihydropyrimidinyl group attached to a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and protection to form the desired intermediate.
Synthesis of the Dihydropyrimidinyl Intermediate: The dihydropyrimidinyl moiety is synthesized from appropriate precursors through a multi-step process involving cyclization and functional group modifications.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
化学: 有機合成における試薬または中間体として使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性が研究されています。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療効果が調査されています。
産業: 新規材料や化学プロセスの開発に利用されています。
作用機序
1-(3,5-ジメトキシフェニル)-3-(4-ヒドロキシ-5,6-ジメチルピリミジン-2-イル)グアニジンの作用機序は、特定の分子標的や経路との相互作用を伴います。これには以下が含まれる場合があります。
分子標的: 酵素、受容体、その他のタンパク質への結合。
関与する経路: シグナル伝達経路、遺伝子発現、代謝プロセスの調節。
類似化合物との比較
類似化合物
1-(3,5-ジメトキシフェニル)-3-(4-ヒドロキシ-5,6-ジメチルピリミジン-2-イル)尿素: グアニジンではなく尿素部分を有する類似の構造。
1-(3,5-ジメトキシフェニル)-3-(4-ヒドロキシ-5,6-ジメチルピリミジン-2-イル)チオ尿素: チオ尿素部分を有する類似の構造。
独自性
1-(3,5-ジメトキシフェニル)-3-(4-ヒドロキシ-5,6-ジメチルピリミジン-2-イル)グアニジンは、官能基の特定の組み合わせによって独特であり、これは類似の化合物と比較して異なる生物活性と化学反応性を付与する可能性があります。
特性
分子式 |
C15H19N5O3 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
1-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C15H19N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-10-5-11(22-3)7-12(6-10)23-4/h5-7H,1-4H3,(H4,16,17,18,19,20,21) |
InChIキー |
HQMUTKOQOZYNHL-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC)C |
正規SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC(=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11468503.png)
![3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide](/img/structure/B11468518.png)


![6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468532.png)
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468541.png)
![1-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11468547.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468548.png)
![4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether](/img/structure/B11468553.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11468560.png)
